N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide: is a complex organic compound that features a benzofuran moiety, a dimethylaminoethyl group, and a benzo[c][1,2,5]thiadiazole core
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit a broad range of pharmacological activities, suggesting that they may interact with multiple targets .
Biochemical Pathways
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may have multiple molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzofuran Moiety: Starting with a suitable precursor, such as 2-hydroxybenzaldehyde, the benzofuran ring is formed through cyclization reactions.
Introduction of Dimethylaminoethyl Group: This step involves the alkylation of the benzofuran derivative with a dimethylaminoethyl halide under basic conditions.
Construction of Benzo[c][1,2,5]thiadiazole Core: The benzo[c][1,2,5]thiadiazole ring is synthesized through a series of condensation reactions involving appropriate thiadiazole precursors.
Coupling Reactions: The final step involves coupling the benzofuran-dimethylaminoethyl intermediate with the benzo[c][1,2,5]thiadiazole derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzo[c][1,2,5]thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide: has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It finds applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide: can be compared with similar compounds such as:
N-(2-(benzofuran-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Lacks the dimethylamino group, which may affect its solubility and biological activity.
N-(2-(benzofuran-2-yl)-2-(methylamino)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Contains a methylamino group instead of a dimethylamino group, potentially altering its interaction with molecular targets.
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]oxadiazole-5-carboxamide: Features an oxadiazole ring instead of a thiadiazole ring, which may influence its electronic properties and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-23(2)16(18-10-12-5-3-4-6-17(12)25-18)11-20-19(24)13-7-8-14-15(9-13)22-26-21-14/h3-10,16H,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRELJEFXLQCWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=NSN=C2C=C1)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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